A Technical Guide to the Spectroscopic Characterization of 2-(4-Fluorophenyl)-2-methylmorpholine
A Technical Guide to the Spectroscopic Characterization of 2-(4-Fluorophenyl)-2-methylmorpholine
Prepared by: Gemini, Senior Application Scientist
Abstract: This guide provides a comprehensive analysis of the predicted spectroscopic signature of 2-(4-Fluorophenyl)-2-methylmorpholine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental data, this document presents a detailed, theoretically-grounded prediction of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations are designed to serve as a robust reference for researchers, scientists, and professionals involved in the synthesis, identification, and quality control of this and structurally related molecules. Each section includes detailed theoretical justifications for the predicted data, step-by-step experimental protocols for data acquisition, and graphical workflows to ensure scientific integrity and practical utility.
Introduction and Molecular Structure
2-(4-Fluorophenyl)-2-methylmorpholine is a substituted morpholine derivative. The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of a fluorophenyl group can further modulate properties such as lipophilicity and metabolic fate, making this compound a potentially valuable building block for novel therapeutics.
Accurate and unambiguous structural confirmation is the bedrock of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed picture of a molecule's atomic connectivity and chemical environment. This guide synthesizes the foundational principles of these techniques to predict the spectroscopic profile of the title compound, providing a benchmark for its future empirical characterization.
Molecular Structure and Atom Numbering:
The structure below is used for all spectroscopic assignments in this guide.
Caption: Molecular structure of 2-(4-Fluorophenyl)-2-methylmorpholine with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on established principles of chemical shifts, spin-spin coupling, and substituent effects.[1][2]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the morpholine ring protons, the methyl group, and the N-H proton. The morpholine ring protons are diastereotopic and will appear as complex multiplets.[3]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Atom(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment Rationale |
| H2', H6' | 7.45 - 7.55 | Doublet of doublets (dd) | 2H | Protons ortho to the morpholine substituent, deshielded by proximity to C2. |
| H3', H5' | 7.05 - 7.15 | Triplet (t) or dd | 2H | Protons ortho to the fluorine atom, showing coupling to both fluorine and adjacent protons. |
| H6ax, H6eq | 3.80 - 4.00 | Multiplet (m) | 2H | Protons on C6, adjacent to the electronegative oxygen atom, resulting in a downfield shift.[2] |
| H5ax, H5eq | 2.90 - 3.10 | Multiplet (m) | 2H | Protons on C5, adjacent to the nitrogen atom. |
| H3ax, H3eq | 2.70 - 2.90 | Multiplet (m) | 2H | Protons on C3, adjacent to the nitrogen atom. |
| N-H | 1.80 - 2.50 | Broad singlet (br s) | 1H | Exchangeable proton on nitrogen; chemical shift is concentration and solvent dependent. |
| C7-H₃ | 1.55 | Singlet (s) | 3H | Methyl protons on a quaternary carbon, appearing as a sharp singlet. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon environments in the molecule. Chemical shifts are predicted based on standard values for substituted aromatics and morpholines.[4][5]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Atom(s) | Predicted δ (ppm) | Assignment Rationale |
| C4' | 162.5 (d, ¹JCF ≈ 245 Hz) | Aromatic carbon directly bonded to fluorine, shows a large one-bond coupling constant. |
| C1' | 139.0 | Quaternary aromatic carbon attached to the morpholine ring. |
| C2', C6' | 128.0 (d, ³JCF ≈ 8 Hz) | Aromatic carbons ortho to the morpholine substituent. |
| C3', C5' | 115.5 (d, ²JCF ≈ 21 Hz) | Aromatic carbons ortho to the fluorine atom. |
| C2 | 78.0 | Quaternary carbon of the morpholine ring, bonded to O, N, and the phenyl ring. |
| C6 | 67.5 | Morpholine carbon adjacent to oxygen.[2] |
| C3 | 48.0 | Morpholine carbon adjacent to nitrogen. |
| C5 | 46.5 | Morpholine carbon adjacent to nitrogen. |
| C7 (CH₃) | 25.0 | Methyl carbon. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for obtaining high-quality NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use an acquisition time of at least 3 seconds and a relaxation delay of 2-5 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the carbon frequency.
-
Acquire a spectrum with broadband proton decoupling (e.g., using the zgpg30 pulse program).
-
Set the spectral width to cover 0 to 220 ppm.
-
Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase-correct the spectra.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Caption: Standard workflow for NMR sample analysis.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Predicted IR Absorption Bands
The spectrum is predicted to be dominated by absorptions from the N-H, C-H, C-O, and C-F bonds.
Table 3: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3300 - 3350 | N-H stretch | Medium, sharp | Typical for a secondary amine.[6] |
| 3050 - 3100 | Aromatic C-H stretch | Medium | Characteristic of C-H bonds on a benzene ring. |
| 2850 - 2980 | Aliphatic C-H stretch | Medium-Strong | Asymmetric and symmetric stretching of CH₂ and CH₃ groups.[7] |
| 1600, 1510 | Aromatic C=C stretch | Strong-Medium | Skeletal vibrations of the phenyl ring. |
| 1220 - 1260 | Aryl C-F stretch | Strong | A very strong and characteristic absorption for aryl fluorides.[8] |
| 1110 - 1140 | C-O-C stretch | Strong | Asymmetric stretching of the ether linkage in the morpholine ring. |
| 1080 - 1120 | C-N stretch | Medium | Stretching of the aliphatic amine C-N bonds. |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common, rapid technique for acquiring IR spectra of solid or liquid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
-
Sample Application:
-
Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft cloth.
-
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
Predicted Mass Spectrum Data
The analysis below assumes Electrospray Ionization (ESI), a soft ionization technique that typically yields the protonated molecule [M+H]⁺.
-
Molecular Formula: C₁₁H₁₄FNO
-
Monoisotopic Mass: 195.1059 g/mol
-
Predicted [M+H]⁺: 196.1137 m/z
Table 4: Predicted Key Ions and Fragments in ESI-MS
| m/z (Predicted) | Ion Formula | Fragment Identity |
| 196.1137 | [C₁₁H₁₅FNO]⁺ | Protonated molecule ([M+H]⁺) |
| 178.0822 | [C₁₁H₁₂FO]⁺ | Loss of ammonia (NH₃) via ring opening |
| 123.0508 | [C₇H₆F]⁺ | Fluorotropylium or related ion from cleavage of the C2-C1' bond |
| 109.0402 | [C₆H₅F]⁺ | Fluorophenyl cation |
| 86.0969 | [C₅H₁₂N]⁺ | Cleavage of the morpholine ring |
Predicted Fragmentation Pathway
The protonated molecule is expected to fragment via cleavage at the bonds adjacent to the heteroatoms and the quaternary carbon, leading to stable daughter ions.
Caption: Plausible ESI fragmentation pathway for protonated 2-(4-Fluorophenyl)-2-methylmorpholine.
Experimental Protocol for Mass Spectrometry (LC-ESI-MS)
This protocol describes a general method for obtaining a mass spectrum using a Liquid Chromatography-Mass Spectrometry system.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water with 0.1% formic acid. The acid promotes protonation for positive ion mode ESI.
-
-
LC-MS System Setup:
-
LC Method: For simple direct infusion, the LC column can be bypassed. If chromatographic separation is needed, a C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is standard.
-
MS Method (Positive Ion Mode):
-
Set the ion source to Electrospray Ionization (ESI), positive polarity.
-
Optimize source parameters: capillary voltage (~3-4 kV), cone voltage, desolvation gas flow, and temperature.
-
Set the mass analyzer to scan a relevant range, for example, m/z 50-500.
-
For fragmentation data (MS/MS), set the instrument to perform collision-induced dissociation (CID) on the predicted parent ion (m/z 196.11), varying the collision energy to observe different fragments.[9]
-
-
-
Data Acquisition and Analysis:
-
Inject the sample into the LC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum.
-
Analyze the spectrum to identify the [M+H]⁺ ion and compare its measured m/z to the theoretical value.
-
Analyze the MS/MS spectrum to confirm the proposed fragmentation pattern.
-
Conclusion
This guide presents a comprehensive, theoretically-derived spectroscopic profile for 2-(4-Fluorophenyl)-2-methylmorpholine. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a detailed structural fingerprint that is essential for the unambiguous identification and characterization of this compound. The included experimental protocols offer a standardized approach for acquiring high-quality data. This document serves as a foundational reference for any researcher or organization working on the synthesis, development, or analysis of this and related heterocyclic molecules, ensuring a high standard of scientific rigor and trustworthiness in their work.
References
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ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of N-substituted morpholines. Retrieved August 9, 2025, from [Link]
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ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... Retrieved January 27, 2026, from [Link]
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Oregon State University. (n.d.). ¹³C NMR Chemical Shift. [Link]
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